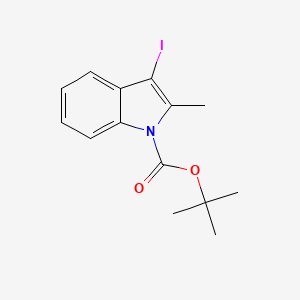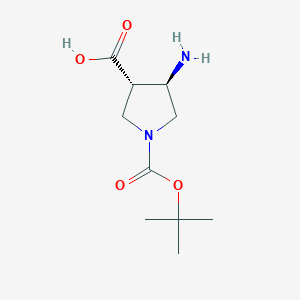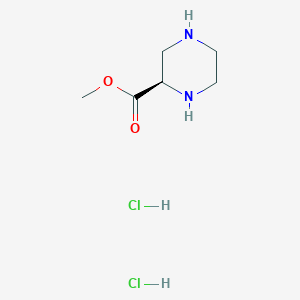
1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene
Overview
Description
1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of difluoromethoxy, nitro, and trifluoromethyl groups attached to a benzene ring
Mechanism of Action
Target of Action
Compounds with similar structures are often involved in reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which in this case would be the benzene ring in the compound.
Mode of Action
The trifluoromethoxy group in the compound could potentially undergo reactions involving carbon-centered radical intermediates . This could result in the formation of new compounds.
Biochemical Pathways
Compounds with a trifluoromethoxy group are finding increased utility as a substituent in bioactives .
Preparation Methods
One common method is the radical trifluoromethylation of carbon-centered intermediates . The difluoromethoxy group can be introduced through metal-based methods that transfer difluoromethyl groups to carbon sites . The nitro group is usually added via nitration reactions using nitric acid or other nitrating agents.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity
Chemical Reactions Analysis
1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(Difluoromethoxy)-4-amino-2-(trifluoromethyl)benzene.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy or nitro groups are replaced by other substituents.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene has several scientific research applications:
Biology: Its unique functional groups make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: It is used in the development of materials with specific properties, such as increased stability and reactivity.
Comparison with Similar Compounds
1-(Difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its chemical properties and reactivity.
1-(Difluoromethoxy)-4-amino-2-(trifluoromethyl)benzene: The reduction product of the original compound, with an amino group replacing the nitro group, leading to different biological activities and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(difluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO3/c9-7(10)17-6-2-1-4(14(15)16)3-5(6)8(11,12)13/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSOMFYZAXRBJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrazolo[1,5-A]pyridine-2-carbaldehyde](/img/structure/B1390739.png)
![1-{4-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1390740.png)




![5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1390748.png)





